molecular formula C10H14ClNO3 B1441046 4-Piperidinyl 2-furoate hydrochloride CAS No. 1220037-20-6

4-Piperidinyl 2-furoate hydrochloride

Cat. No. B1441046
CAS RN: 1220037-20-6
M. Wt: 231.67 g/mol
InChI Key: UJEDBFZQZFLDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinyl 2-furoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Scientific Research Applications

Crystal Structure Characterization

4-Piperidinecarboxylic acid hydrochloride has been characterized through crystal X-ray diffraction, computational calculations, and FTIR spectrum. This research provides insights into the molecular and crystal structure of the compound, contributing to a deeper understanding of its chemical properties and potential applications in various fields (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Analytical Method Development

A highly sensitive and selective HPLC-DAD method for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate was developed. This method's application in pharmaceutical analysis demonstrates its importance in quality control and drug formulation processes (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Biological Properties and Pharmaceutical Applications

Studies have explored the nucleophilic substitution reactions of certain compounds using piperidinol, piperidine, and piperazine derivatives. These compounds have been evaluated for antibacterial and antifungal activities, highlighting their potential in developing new pharmaceuticals (Ibiş et al., 2015).

Synthesis of Related Compounds

Research has focused on synthesizing various compounds related to 4-Piperidinyl 2-furoate hydrochloride, such as N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus. These compounds have been evaluated for their antibacterial potentials, indicating the compound's relevance in medicinal chemistry (Iqbal et al., 2017).

Future Directions

Piperidines and their derivatives continue to be a focus of research due to their importance in drug design . The development of efficient methods for the synthesis of substituted piperidines is an ongoing area of study . As such, 4-Piperidinyl 2-furoate hydrochloride, as a piperidine derivative, may also be a subject of future research in this context .

Mechanism of Action

properties

IUPAC Name

piperidin-4-yl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-7-13-9)14-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEDBFZQZFLDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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